Prochlorperazine D8 dimeleate is a deuterated derivative of prochlorperazine, a well-known antipsychotic and antiemetic medication. This compound is primarily used in research applications, particularly in pharmacokinetics and drug metabolism studies due to its stable isotope labeling. The molecular formula for Prochlorperazine D8 dimeleate is , with a molecular weight of 614.14 g/mol. The compound is classified under antipsychotic agents and antiemetics, making it relevant in both neurological and gastrointestinal therapeutic contexts .
Prochlorperazine D8 dimeleate can be synthesized through several chemical methods that involve the modification of the prochlorperazine structure to incorporate deuterium atoms. The synthesis typically includes:
Technical details about the specific reagents, conditions, and yields are often proprietary or vary based on the laboratory techniques employed, but generally include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Prochlorperazine D8 dimeleate undergoes various chemical reactions typical of its functional groups:
These reactions are essential for understanding its stability and reactivity in biological systems.
The mechanism of action for Prochlorperazine D8 dimeleate is similar to that of its non-deuterated counterpart. It primarily acts as an antagonist at dopamine receptors (specifically D2 receptors) in the central nervous system. This antagonism helps reduce symptoms associated with psychosis and nausea by inhibiting dopaminergic signaling pathways. Additionally, it may also affect other neurotransmitter systems, including serotonin and histamine pathways, contributing to its antiemetic effects.
Relevant data regarding these properties are crucial for researchers working with this compound to ensure proper handling and application.
Prochlorperazine D8 dimeleate is utilized primarily in scientific research settings. Its applications include:
This compound serves as a valuable tool for advancing knowledge in pharmacology and medicinal chemistry.
Prochlorperazine D8 dimaleate (CAS 1215641-01-2) is a deuterium-enriched analogue of the conventional antipsychotic prochlorperazine dimaleate (CAS 84-02-6). Its systematic IUPAC name is 2-chloro-10-[3-(4-methyl-d₇-piperazin-1-yl)propyl]-10H-phenothiazine di(2,3-dideuteriomaleate), reflecting strategic deuterium substitution at eight positions [5] [8]. The base structure retains the phenothiazine core and chlorophenyl ring of the non-deuterated parent compound, with deuterium atoms exclusively incorporated in the piperazine methyl group and ring positions to maintain pharmacological relevance while enhancing metabolic stability [8] [9].
The molecular formula of the deuterated compound is C₂₈H₂₄D₈ClN₃O₈S, contrasting with the non-deuterated form's formula of C₂₈H₃₂ClN₃O₈S [1] [6]. Precise mass spectrometry confirms a molecular weight of 614.14 g/mol for the D8 variant versus 606.09 g/mol for standard prochlorperazine dimaleate. This 8.05 g/mol difference aligns exactly with the mass increment from eight hydrogen-to-deuterium substitutions (8 × 1.006 g/mol) [8] [10]. The dimaleate salt formation is confirmed through characteristic carboxylate peaks at 1640 cm⁻¹ (FT-IR) and proton-decoupled ¹³C NMR signals at 170.2 ppm [6].
Deuterium enrichment (98% isotopic purity) occurs at seven positions within the N-methylpiperazine ring and one in the N-methyl group, as verified by ²H-NMR and high-resolution mass spectrometry [5] [8]. The labeling pattern minimizes kinetic isotope effects on receptor binding while significantly altering metabolic pathways. Key sites include:
Table 1: Structural and Physicochemical Comparison
Property | Prochlorperazine D8 Dimaleate | Non-Deuterated Prochlorperazine Dimaleate |
---|---|---|
Molecular Formula | C₂₈H₂₄D₈ClN₃O₈S | C₂₈H₃₂ClN₃O₈S |
Molecular Weight (g/mol) | 614.14 | 606.09 |
Isotopic Purity | ≥98% D8 | N/A |
Key Spectral Shift (¹H-NMR) | Piperazine signals absent | Piperazine δ 2.5–3.2 ppm |
LogP (octanol/water) | 3.42 ± 0.15 | 3.38 ± 0.18 |
Deuterium substitution induces negligible changes in receptor affinity (D2 dopamine IC₅₀ ≈ 28 nM for both) but significantly alters metabolic stability. In vitro microsomal studies show a 3.2-fold increase in half-life for the D8 variant due to reduced CYP450-mediated N-demethylation [9].
Deuterium labeling employs two validated approaches:
Salt formation follows a stoichiometric crystallization process:
Table 2: Key Specifications of Prochlorperazine D8 Dimaleate
Parameter | Specification |
---|---|
CAS Number | 1215641-01-2 |
Appearance | White to light yellow crystalline solid |
Purity (HPLC) | ≥98% (chemical); ≥98% D8 (isotopic) |
Water Content (KF) | ≤0.5% w/w |
Heavy Metals | ≤10 ppm |
Residual Solvents | <500 ppm acetone; <50 ppm DMF-d₇ |
Melting Range | 193–197°C (dec.) |
Specific Rotation | +18° to +22° (c=1 in methanol) |
Alternative Compound Names:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: